1-(4-chlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Overview
Description
1-(4-chlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole is a complex organic compound that features a tetrazole ring, a triazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, often involving azides and alkynes.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-chlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of antimicrobial, antifungal, or anticancer drugs.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine
- 3-(4-chloro-phenyl)-1-methyl-1-phenyl-urea
Uniqueness
1-(4-chlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole is unique due to its combination of a tetrazole ring, a triazole ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of both tetrazole and triazole rings can enhance its binding affinity to certain biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN7S/c1-7-13-11(16-14-7)20-6-10-15-17-18-19(10)9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBSCCJRABVFOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=NN=NN2C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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